molecular formula C12H10ClIN4 B13860334 5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amine

5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amine

Cat. No.: B13860334
M. Wt: 372.59 g/mol
InChI Key: NVBLFILSAYHNQF-UHFFFAOYSA-N
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Description

5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 5-position and an indolinyl group at the 4-position, which is further substituted with an iodine atom. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the chloro and indolinyl substituents. The final step involves the iodination of the indolinyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. These processes are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques is crucial to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2,4,6-trifluoropyrimidine: Another pyrimidine derivative with different substituents.

    4-Amino-5-chloropyrimidine: A simpler pyrimidine derivative with an amino group instead of the indolinyl group.

Uniqueness

The uniqueness of 5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amine lies in its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chloro and iodo groups, along with the indolinyl moiety, makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H10ClIN4

Molecular Weight

372.59 g/mol

IUPAC Name

5-chloro-4-(6-iodo-2,3-dihydroindol-1-yl)pyrimidin-2-amine

InChI

InChI=1S/C12H10ClIN4/c13-9-6-16-12(15)17-11(9)18-4-3-7-1-2-8(14)5-10(7)18/h1-2,5-6H,3-4H2,(H2,15,16,17)

InChI Key

NVBLFILSAYHNQF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=CC(=C2)I)C3=NC(=NC=C3Cl)N

Origin of Product

United States

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